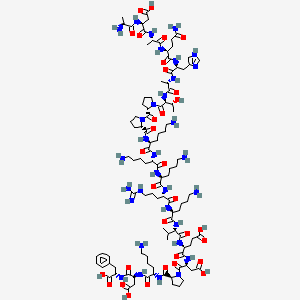

H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH is a synthetic peptide composed of 21 amino acids. It has a molecular formula of C106H172N32O32 and a molecular weight of 2406.7 g/mol . This peptide sequence is designed for specific biochemical and pharmaceutical applications due to its unique arrangement of amino acids.

Applications De Recherche Scientifique

H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH: has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in vaccine development.

Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like HPLC and MS.

Mécanisme D'action

Target of Action

The peptide sequence “H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH” is a complex molecule that may interact with multiple targets in the body. . hCG is a glycoprotein hormone secreted by the placenta and excreted in the urine, with the highest levels found in the first trimester of pregnancy .

Mode of Action

Given its potential relation to hcg, it may interact with theLuteinizing Hormone/Choriogonadotropin Receptor (LHCGR) , which is the primary target of hCG . hCG binds to LHCGR on the surface of cells, triggering a cascade of intracellular events that lead to the production of progesterone, a hormone crucial for maintaining pregnancy .

Biochemical Pathways

Upon binding to LHCGR, hCG activates the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway . This leads to the activation of cholesterol side-chain cleavage enzyme (P450scc), which converts cholesterol to pregnenolone, the precursor of progesterone .

Pharmacokinetics

They are typically absorbed in the small intestine and can be metabolized in the liver .

Result of Action

The activation of LHCGR by hCG leads to the production of progesterone, which helps to maintain the uterine lining during pregnancy. This supports the implantation of the embryo and prevents menstruation .

Action Environment

The action of this peptide sequence, like all biochemical processes, can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules. For instance, the activity of proteases, which can degrade peptides, may be increased under certain conditions, potentially affecting the stability and efficacy of the peptide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents like and to form peptide bonds.

Deprotection: The temporary protecting groups on the amino acids are removed using .

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing like .

Industrial Production Methods

For large-scale production, automated peptide synthesizers are employed to ensure high efficiency and reproducibility. These machines automate the SPPS process, allowing for the rapid synthesis of peptides with high purity. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Analyse Des Réactions Chimiques

Types of Reactions

H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH: can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using reagents like or .

Reduction: Reduction reactions can be performed using or .

Substitution: Amino acid residues can be substituted using or .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

Substitution: Site-directed mutagenesis, chemical modification

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues can result in methionine sulfoxide, while reduction can restore disulfide bonds to thiol groups.

Comparaison Avec Des Composés Similaires

H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH: can be compared with other similar peptides, such as:

- H-Ala-Ser-Asp-Arg-Ser-Asn-Ala-Thr-Gln-Leu-Asp-Gly-Pro-Ala-Gly-Ala-Leu-Leu-Leu-Arg-Leu-Val-Gln-Leu-Ala-Gly-Ala-Pro-Glu-Pro-Phe-Glu-Pro-Ala-Gln-Pro-Asp-Ala-Tyr-OH

- H-Thr-Asp-Lys-Asp-Met-Thr-Ile-Thr-Phe-Thr-Asn-Lys-Lys-Asp-Ala-Glu-COOH

These peptides share similar sequences but differ in specific amino acid residues, which can affect their biological activity and applications. The uniqueness of This compound lies in its specific sequence, which imparts distinct properties and functions.

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C106H172N32O32/c1-55(2)83(101(165)128-69(36-38-79(141)142)94(158)132-73(52-82(147)148)102(166)136-45-21-32-75(136)99(163)127-65(29-13-18-42-110)92(156)131-72(51-81(145)146)98(162)133-74(105(169)170)48-60-24-8-7-9-25-60)134-95(159)66(30-14-19-43-111)124-91(155)67(31-20-44-117-106(114)115)125-89(153)63(27-11-16-40-108)122-88(152)62(26-10-15-39-107)123-90(154)64(28-12-17-41-109)126-100(164)76-33-22-46-137(76)103(167)77-34-23-47-138(77)104(168)84(59(6)139)135-87(151)58(5)120-96(160)70(49-61-53-116-54-118-61)130-93(157)68(35-37-78(113)140)121-86(150)57(4)119-97(161)71(50-80(143)144)129-85(149)56(3)112/h7-9,24-25,53-59,62-77,83-84,139H,10-23,26-52,107-112H2,1-6H3,(H2,113,140)(H,116,118)(H,119,161)(H,120,160)(H,121,150)(H,122,152)(H,123,154)(H,124,155)(H,125,153)(H,126,164)(H,127,163)(H,128,165)(H,129,149)(H,130,157)(H,131,156)(H,132,158)(H,133,162)(H,134,159)(H,135,151)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,169,170)(H4,114,115,117)/t56-,57-,58-,59+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,83-,84-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPOEPIILXQMAF-YABPZEJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C106H172N32O32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2406.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

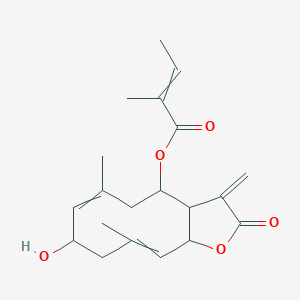

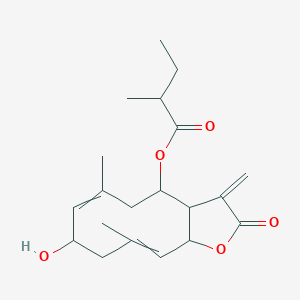

![(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-acetyloxy-2-methylbut-2-enoate](/img/structure/B593397.png)

![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B593399.png)

![(2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B593419.png)